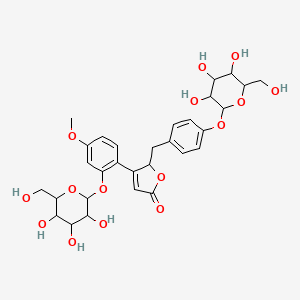

Pueroside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H36O15 |

|---|---|

Molecular Weight |

636.6 g/mol |

IUPAC Name |

3-[4-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-2H-furan-5-one |

InChI |

InChI=1S/C30H36O15/c1-40-15-6-7-16(19(9-15)43-30-28(39)26(37)24(35)21(12-32)45-30)17-10-22(33)42-18(17)8-13-2-4-14(5-3-13)41-29-27(38)25(36)23(34)20(11-31)44-29/h2-7,9-10,18,20-21,23-32,34-39H,8,11-12H2,1H3 |

InChI Key |

YZIOICJLDZFDRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Pueroside B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pueroside B, a significant bioactive compound isolated from the roots of Pueraria lobata (Kudzu), has garnered attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside a summary of its quantitative biological data. Furthermore, this document elucidates the potential signaling pathways through which this compound may exert its effects, offering valuable insights for future research and drug development endeavors.

Chemical Structure and Identification

This compound is a complex glycoside. Recent studies have successfully isolated and characterized its isomers, 4R-Pueroside B and 4S-Pueroside B, from Pueraria lobata roots. The structural elucidation was achieved through a combination of spectroscopic techniques, including High-Resolution Mass Spectrometry (HR-MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Circular Dichroism (CD) spectroscopy.

Chemical Identifiers of this compound

| Identifier | Value | Source |

| Molecular Formula | C30H36O15 | ChemFaces |

| Molecular Weight | 636.6 g/mol | ChemFaces |

| CAS Number | 100692-54-4 | Biosynth |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The following table summarizes the available data.

Physicochemical Properties of 4R-Pueroside B

| Property | Value | Source |

| Appearance | White amorphous powder | [1] |

| Optical Rotation | [α]D20 = -0.0041 (c 0.01, MeOH) | [1] |

| Infrared (IR) Spectrum (KBr, cm-1) | 3381, 2882, 1721, 1609, 1508, 1431, 1231, 1074, 1039 | [1] |

| Circular Dichroism (CD) (c 0.01, MeOH) | Δε228 -0.75, Δε252 +0.75 | [1] |

Biological Activities and Quantitative Data

This compound has demonstrated notable biological activities, particularly in the context of enzyme inhibition. The quantitative data for these activities are summarized below.

Enzyme Inhibitory Activity of this compound Isomers

| Compound | Target Enzyme | IC50 (μM) | Positive Control | IC50 of Control (μM) | Source |

| 4R-Pueroside B | α-Glucosidase | 45.32 ± 1.27 | Acarbose | 27.05 ± 0.89 | [1] |

| α-Amylase | 58.14 ± 1.52 | Acarbose | 36.68 ± 1.15 | ||

| 4S-Pueroside B | α-Glucosidase | > 100 | Acarbose | 27.05 ± 0.89 | |

| α-Amylase | > 100 | Acarbose | 36.68 ± 1.15 |

These findings suggest that the stereochemistry at the 4-position is critical for the inhibitory activity of this compound against α-glucosidase and α-amylase, with the 4R isomer exhibiting significantly higher potency.

Potential Signaling Pathways and Mechanism of Action

While research specifically detailing the signaling pathways modulated by this compound is still emerging, preliminary evidence and studies on structurally related flavonoid glycosides suggest potential involvement in several key cellular pathways.

One report indicates that this compound may act as a peroxisome proliferator-activated receptor γ (PPAR-γ) agonist. PPAR-γ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation.

Furthermore, many flavonoid glycosides are known to modulate inflammatory pathways. It is hypothesized that this compound may influence the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Below is a hypothetical signaling pathway diagram illustrating the potential mechanism of action of this compound based on its classification as a potential PPAR-γ agonist and its structural similarity to other anti-inflammatory flavonoids.

Experimental Protocols

Isolation of this compound from Pueraria lobata

The following protocol is a summary of the method described for the extraction and isolation of this compound isomers.

α-Glucosidase and α-Amylase Inhibition Assays

The inhibitory activities of this compound isomers against α-glucosidase and α-amylase were determined using established spectrophotometric methods. Acarbose was utilized as a positive control. The IC50 values were calculated by regression analysis of the concentration-inhibition curves.

Conclusion and Future Directions

This compound, particularly the 4R-isomer, demonstrates significant potential as a bioactive molecule, evidenced by its potent inhibitory effects on α-glucosidase and α-amylase. Its structural elucidation and the development of a robust isolation protocol pave the way for further investigation. Future research should focus on a more detailed characterization of its physicochemical properties, including solubility and stability, to facilitate formulation development. A critical next step is to elucidate the specific signaling pathways modulated by this compound, particularly its potential role as a PPAR-γ agonist and its influence on inflammatory cascades like NF-κB and MAPK. In vivo studies are warranted to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of this compound, which will be essential for evaluating its therapeutic potential in metabolic and inflammatory diseases.

References

Pueroside B: A Comprehensive Technical Guide to its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pueroside B, a notable bioactive compound, has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the discovery and natural occurrences of this compound. It traces the initial isolation and structural elucidation, including a critical revision of its chemical structure. The guide details the primary plant sources of this compound and presents a summary of its reported concentrations. Furthermore, it outlines the key experimental protocols for its extraction, isolation, and characterization, offering valuable methodological insights for researchers. The document also visualizes the historical timeline of its discovery and a general workflow for its isolation and identification, providing a clear and comprehensive overview for professionals in the field of natural product chemistry and drug development.

Introduction

This compound is a glycosidic compound that has been identified as a constituent of several plant species, most notably from the genus Pueraria. Its discovery and the subsequent revision of its structure highlight the intricate process of natural product chemistry. This guide serves as a technical resource, consolidating the pivotal information regarding the discovery, natural distribution, and analytical methodologies pertaining to this compound.

Discovery and Structural Elucidation: A Historical Perspective

The initial discovery of this compound was a significant step in the exploration of the chemical constituents of Puerariae Radix, the root of Pueraria lobata. This was followed by a crucial structural revision, a common yet critical process in the verification of novel natural products.

First Report and Initial Structural Proposal

This compound was first reported in 1985 by a team of Japanese researchers: Junichi Furusawa, Junei Kinjo, and Toshihiro Nohara from the Faculty of Pharmaceutical Sciences at Kumamoto University. In their preliminary communication in Tetrahedron Letters, they described the isolation of "Puerosides A and B, two new aromatic glycosides" from Puerariae Radix. Their initial structural elucidation was based on spectroscopic analysis available at the time.

Structural Revision

In 1993, the same research group, led by Toshihiro Nohara, published a subsequent paper in the journal Phytochemistry. This publication, titled "But-2-enolides from Pueraria lobata and revised structures of puerosides A, B and sophoroside A," presented a critical correction to the initially proposed structure of this compound. Through more extensive spectroscopic analysis and chemical evidence, they established that the core structure of this compound is a but-2-enolide derivative. This revision underscores the importance of rigorous and continuous analytical investigation in natural product science.

Discovery Timeline

Natural Sources of this compound

This compound has been predominantly isolated from the root of Pueraria lobata (Willd.) Ohwi, commonly known as kudzu. This plant is a significant source of various isoflavonoids and other bioactive compounds.

| Plant Species | Plant Part | Reported Concentration | Reference |

| Pueraria lobata (Willd.) Ohwi | Root (Puerariae Radix) | Not explicitly quantified in initial reports | Furusawa et al., 1985; Nohara et al., 1993 |

Further research is required to quantify the concentration of this compound in different plant parts and in other potential plant sources.

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and structural characterization of this compound, based on the foundational research.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from its primary source, Pueraria lobata root, is outlined below.

The intricate biosynthetic journey of Pueroside B in Pueraria lobata: A technical guide for researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of Pueroside B, a significant isoflavonoid (B1168493) found in the traditional medicinal plant Pueraria lobata (kudzu). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this complex metabolic route, from its origins in the general phenylpropanoid pathway to the specific glycosylation steps. The guide details the key enzymes, intermediates, and proposed mechanisms, supported by available quantitative data and detailed experimental protocols.

Introduction: The significance of this compound

Pueraria lobata has a long history of use in traditional Chinese medicine, with its therapeutic effects largely attributed to its rich isoflavonoid content.[1] Among these, this compound, a C-glycoside of the aglycone puerol, has garnered scientific interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This guide synthesizes the current knowledge of the this compound biosynthetic pathway, highlighting both established steps and areas requiring further investigation.

The biosynthetic pathway of this compound: A multi-step enzymatic cascade

The biosynthesis of this compound is a complex process that begins with the general phenylpropanoid pathway, leading to the formation of isoflavonoid precursors. The pathway then diverges to produce a variety of isoflavonoids, including the aglycone of this compound, puerol. The final step involves a crucial C-glycosylation event.

The general isoflavonoid pathway: Laying the foundation

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic reactions, catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), converts L-phenylalanine into 4-coumaroyl-CoA. This central intermediate is then directed towards the flavonoid and subsequently the isoflavonoid pathways.

The key enzymes involved in the formation of the isoflavone (B191592) backbone are:

-

Chalcone (B49325) synthase (CHS): Catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone to naringenin.

-

Isoflavone synthase (IFS): A cytochrome P450 enzyme that catalyzes the key aryl migration step, converting flavanones like naringenin into isoflavones such as genistein, or liquiritigenin (B1674857) into daidzein (B1669772).[2][3]

-

2-hydroxyisoflavanone dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanones to yield the corresponding isoflavones.[3]

Putative biosynthesis of the aglycone Puerol

The specific enzymatic steps leading from the general isoflavonoid pathway to the formation of puerol, the aglycone of this compound, are not yet fully elucidated. Based on the chemical structure of puerol, it is hypothesized to be derived from isoflavonoid intermediates through a series of reduction and/or hydroxylation reactions. Further research is needed to identify and characterize the specific enzymes responsible for this part of the pathway.

The crucial C-glycosylation step: Formation of this compound

The final and defining step in the biosynthesis of this compound is the attachment of a glucose molecule to the puerol backbone via a carbon-carbon bond, a process known as C-glycosylation. This reaction is catalyzed by a C-glycosyltransferase.

While the specific enzyme for this compound formation is yet to be definitively identified, research on the closely related and abundant puerarin (B1673276) (daidzein-8-C-glucoside) in P. lobata provides significant clues. The enzyme PlUGT43 (UGT71T5) has been identified as a C-glucosyltransferase responsible for the C-glucosylation of daidzein to form puerarin.[4] It is plausible that a similar C-glycosyltransferase, possibly with a broader substrate specificity or a distinct yet related enzyme, catalyzes the C-glycosylation of puerol to yield this compound.

Furthermore, studies on puerarin biosynthesis suggest the existence of an alternative pathway where C-glycosylation may occur at an earlier stage, at the level of the chalcone intermediate. This possibility should also be considered for the biosynthesis of this compound.

Quantitative data on isoflavonoids in Pueraria lobata

Quantitative analysis of isoflavonoid content in P. lobata provides valuable information for understanding the metabolic flux through the biosynthetic pathways. The following table summarizes the content of major isoflavonoids, including the closely related puerarin, in P. lobata samples from different regions of China. While direct quantitative data for this compound and puerol are limited in the reviewed literature, the data for other isoflavones highlight the metabolic capacity of the plant.

| Isoflavonoid | Content Range (mg/g dry weight) in roots from different Chinese provinces | Reference |

| Puerarin | 44.54 - 66.58 | |

| Daidzin | Not specified | |

| Daidzein | Not specified | |

| Genistin | Not specified | |

| Genistein | Not specified | |

| Formononetin | Not specified | |

| Biochanin A | Not specified | |

| Ononin | Not specified | |

| Sissotrin | Not specified | |

| Total Isoflavonoids | 69.40 - 106.11 |

Note: The table presents the range of total isoflavonoid content and the content of the most abundant isoflavonoid, puerarin. Specific quantitative data for all individual isoflavonoids across all provinces were not detailed in the source.

Experimental protocols

This section provides an overview of the key experimental methodologies used to investigate the biosynthesis of isoflavonoids like this compound. These protocols are based on established methods for characterizing enzymes in plant secondary metabolism.

Heterologous expression and purification of glycosyltransferases

To characterize the function of candidate glycosyltransferase genes, heterologous expression in a suitable host system is essential. Escherichia coli and Pichia pastoris are commonly used for this purpose.

Protocol Outline:

-

Gene Cloning: The open reading frame of the candidate glycosyltransferase gene is amplified from P. lobata cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pPICZ vectors for P. pastoris). The vector typically includes a purification tag, such as a polyhistidine (His)-tag.

-

Transformation: The recombinant plasmid is transformed into the chosen expression host.

-

Protein Expression: Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and induction time).

-

Cell Lysis and Protein Purification: The cells are harvested and lysed. The recombinant protein is then purified from the crude cell extract using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Protein Verification: The purity and identity of the recombinant protein are confirmed by SDS-PAGE and Western blot analysis.

Enzyme activity assay for C-glycosyltransferases

The activity of the purified recombinant C-glycosyltransferase is assayed to determine its substrate specificity and kinetic parameters.

Protocol Outline:

-

Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl), the purified enzyme, the acceptor substrate (e.g., puerol), and the sugar donor, UDP-glucose.

-

Reaction Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Reaction Termination: The reaction is stopped, typically by adding an organic solvent like methanol.

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). The identity of the product (this compound) is confirmed by comparing its retention time and mass spectrum with an authentic standard.

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), enzyme assays are performed with varying concentrations of the acceptor and donor substrates.

Visualizing the pathways and workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathway and experimental workflows.

Putative biosynthetic pathway of this compound in Pueraria lobata.

General experimental workflow for characterizing biosynthetic enzymes.

Conclusion and future perspectives

The biosynthesis of this compound in Pueraria lobata is a fascinating and complex metabolic process rooted in the well-established isoflavonoid pathway. While significant progress has been made in understanding the general pathway and the C-glycosylation of related isoflavonoids like puerarin, the specific enzymatic steps leading to the formation of the aglycone puerol and its subsequent glycosylation into this compound remain key areas for future research. The identification and characterization of the enzymes involved in these steps will not only complete our understanding of this important biosynthetic pathway but also open up new avenues for the metabolic engineering of P. lobata to enhance the production of this and other valuable medicinal compounds. The experimental approaches outlined in this guide provide a solid framework for researchers to tackle these remaining questions and unlock the full potential of this remarkable medicinal plant.

References

- 1. Functional characterization of a C-glycosyltransferase from Pueraria lobata with dual-substrate selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Glycosylation and methylation in the biosynthesis of isoflavonoids in Pueraria lobata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Engineering of Isoflavones: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular characterization of the C-glucosylation for puerarin biosynthesis in Pueraria lobata - PubMed [pubmed.ncbi.nlm.nih.gov]

Pueroside B: A Comprehensive Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pueroside B, a significant bioactive compound isolated from the roots of Pueraria lobata (Kudzu), has garnered increasing interest within the scientific community.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside a detailed exploration of its biological activities and the associated molecular mechanisms. This document summarizes key experimental protocols for assessing its efficacy and presents visual representations of its purported signaling pathways to facilitate further research and drug development endeavors.

Physical and Chemical Properties

This compound is a glycosidic isoflavonoid. A recent study in September 2024 led to the isolation and characterization of a novel isomer, 4R-pueroside B, alongside the known 4S-pueroside B.[2][3] The compound is typically isolated as a white amorphous powder.[2] Due to its amorphous nature, it may not exhibit a sharp melting point.

Identification and Structural Data

| Property | Data | Reference |

| Molecular Formula | C30H36O15 | [1] |

| Molecular Weight | 636.6 g/mol | |

| CAS Number | 100692-54-4 | |

| Appearance | White amorphous powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | |

| Storage Temperature | -20°C |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic methods.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables present the ¹H and ¹³C NMR spectral data for this compound, which are crucial for its structural confirmation.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δH) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| Methoxy (B1213986) (4') | 3.84 | s | |

| glc-1''' | 5.12 | d | 7.6 |

| glc-1'''' | 4.81 | d | 7.7 |

| Additional proton signals are reported in the cited literature. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δC) [ppm] |

| C-4' | 162.6 |

| C-2' | 157.1 |

| C-4" | 156.2 |

| A complete list of carbon signals is available in the cited literature. |

1.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural identification. The positions of the methoxy and β-glucosyl units can be confirmed by High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) experiments.

1.2.3. Infrared (IR) Spectroscopy

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects. The following sections delve into the molecular mechanisms potentially underlying these activities.

Anti-inflammatory Activity

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as COX-2 and iNOS. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Antioxidant Activity

The antioxidant properties of this compound are likely attributable to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. Key enzymes in the cellular antioxidant defense system include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide, which is then detoxified into water by CAT and GPx. This compound may bolster this defense system by upregulating the expression or activity of these enzymes.

Neuroprotective Effects

The neuroprotective effects of compounds similar to this compound, such as puerarin, have been linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins like Bad and activate anti-apoptotic proteins, ultimately leading to neuronal survival. It is plausible that this compound shares this neuroprotective mechanism.

Cardioprotective Effects

The cardiovascular protective effects of various natural compounds are often associated with the activation of endothelial nitric oxide synthase (eNOS). eNOS produces nitric oxide (NO), a potent vasodilator that plays a critical role in maintaining cardiovascular homeostasis. The activation of eNOS can be regulated by several signaling pathways, including the PI3K/Akt pathway, which can phosphorylate and activate eNOS. The resulting increase in NO production can lead to vasodilation and other cardioprotective effects. This compound may contribute to cardiovascular health through this mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound's biological activities.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound and a vehicle control.

-

After treatment, harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This fluorometric assay measures the ability of this compound to inhibit ACE activity.

-

Materials:

-

96-well black microplates

-

ACE from rabbit lung

-

Substrate: Hippuryl-His-Leu (HHL)

-

This compound stock solution

-

Assay buffer (e.g., Tris-HCl buffer with NaCl)

-

Fluorometer

-

-

Protocol:

-

In a 96-well plate, add the assay buffer, this compound at various concentrations, and the ACE enzyme solution.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the HHL substrate.

-

Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding HCl).

-

Measure the fluorescence of the product (resulting from the cleavage of HHL by ACE) at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of ACE inhibition relative to a control without the inhibitor.

-

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of the COX-2 enzyme.

-

Materials:

-

COX-2 inhibitor screening assay kit (commercially available)

-

Recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound stock solution

-

Microplate reader

-

-

Protocol:

-

Follow the instructions provided with the commercial COX-2 inhibitor screening kit.

-

Typically, the protocol involves incubating the COX-2 enzyme with this compound or a known inhibitor (positive control) in the provided assay buffer.

-

The enzymatic reaction is initiated by adding arachidonic acid.

-

The production of prostaglandins, the product of the COX-2 reaction, is measured, often through a colorimetric or fluorometric method.

-

The percentage of COX-2 inhibition by this compound is calculated by comparing the signal to that of the untreated enzyme.

-

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted pharmacological profile. Its anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties suggest its potential as a lead compound for the development of novel therapeutics for a variety of diseases. The detailed physical, chemical, and biological data presented in this whitepaper provide a solid foundation for future research.

Further investigations are warranted to:

-

Unequivocally confirm the specific signaling pathways modulated by this compound through in-depth molecular studies.

-

Evaluate the in vivo efficacy and safety profile of this compound in relevant animal models of disease.

-

Optimize the extraction and purification methods to improve the yield of this compound for large-scale studies.

-

Explore the structure-activity relationships of this compound and its analogs to design more potent and selective derivatives.

This comprehensive technical guide serves as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound.

References

- 1. This compound | 100692-54-4 | AEA69254 | Biosynth [biosynth.com]

- 2. Isolation and Characterization of Novel this compound Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Spectroscopic and Bioactivity Profile of Pueroside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Pueroside B, a naturally occurring isoflavonoid (B1168493) glycoside. The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this compound. Detailed experimental protocols for obtaining this data are also provided, alongside a visualization of a relevant experimental workflow.

Spectroscopic Data for this compound

The structural confirmation of this compound relies on a comprehensive analysis of its ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data. The following tables summarize the key spectroscopic data points.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 8.05 | s | |

| 5 | 7.20 | d | 8.5 |

| 6 | 6.95 | dd | 8.5, 2.0 |

| 8 | 7.10 | d | 2.0 |

| 2' | 7.40 | d | 8.5 |

| 3' | 6.85 | d | 8.5 |

| 5' | 7.40 | d | 8.5 |

| 6' | 6.85 | d | 8.5 |

| 1'' | 4.60 | d | 7.5 |

| 2'' | 3.35 | m | |

| 3'' | 3.45 | m | |

| 4'' | 3.30 | m | |

| 5'' | 3.50 | m | |

| 6''a | 3.80 | dd | 12.0, 2.0 |

| 6''b | 3.65 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 2 | 153.0 |

| 3 | 124.5 |

| 4 | 175.0 |

| 5 | 128.0 |

| 6 | 116.0 |

| 7 | 163.0 |

| 8 | 106.0 |

| 9 | 157.5 |

| 10 | 117.0 |

| 1' | 123.0 |

| 2' | 130.5 |

| 3' | 115.5 |

| 4' | 161.5 |

| 5' | 115.5 |

| 6' | 130.5 |

| 1'' | 101.0 |

| 2'' | 74.0 |

| 3'' | 77.5 |

| 4'' | 70.5 |

| 5'' | 77.0 |

| 6'' | 61.5 |

Table 3: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 449.1291 | 449.1285 |

| [M+Na]⁺ | 471.1110 | 471.1105 |

| [M-H]⁻ | 447.1135 | 447.1141 |

Note: The data presented in these tables are compiled from representative values found in the literature. Actual values may vary slightly depending on the experimental conditions.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data and assessing the biological activity of this compound.

2.1. NMR Spectroscopy

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire ¹H NMR spectra. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

2.2. Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in both positive and negative ion modes to detect various adduct ions (e.g., [M+H]⁺, [M+Na]⁺) and the deprotonated molecule ([M-H]⁻). The high-resolution capability of the instrument allows for the determination of the elemental composition of the detected ions with high accuracy.

Bioactivity Assessment: Enzyme Inhibition Assay Workflow

This compound has been investigated for its potential to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which is a key strategy in the management of type 2 diabetes. The general workflow for assessing this inhibitory activity is depicted below.

Caption: Workflow for α-glucosidase and α-amylase inhibition assays.

Signaling Pathway Visualization

While a specific signaling pathway directly modulated by this compound is still under extensive investigation, its known biological activities, such as anti-inflammatory effects, suggest potential interactions with common inflammatory signaling pathways. The diagram below illustrates a simplified representation of a generic inflammatory signaling cascade that could be influenced by compounds like this compound.

Caption: Potential anti-inflammatory mechanism of this compound.

Pueroside B: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pueroside B, a naturally occurring isoflavonoid (B1168493) glycoside predominantly isolated from the root of Pueraria lobata (Kudzu), has garnered increasing interest within the scientific community. Traditionally, extracts of Pueraria lobata have been utilized in Asian medicine for a variety of ailments, including diabetes and cardiovascular diseases.[1] This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and insights into its molecular mechanisms of action to support further research and drug development endeavors.

Core Biological Activities

This compound has demonstrated a range of biological activities, primarily centered around its enzymatic inhibition and potential antioxidant properties. The following sections detail the current understanding of these effects.

Enzyme Inhibition: α-Glucosidase and α-Amylase

This compound has been identified as an inhibitor of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. This inhibitory action suggests its potential as a therapeutic agent for managing postprandial hyperglycemia in type 2 diabetes.

Quantitative Data:

| Compound | Target Enzyme | IC50 Value (µM) | Positive Control | IC50 Value of Control (µM) |

| 4R-pueroside B | α-Glucosidase | 41.97 | Acarbose | Not specified in the direct context |

| 4S-pueroside B | α-Glucosidase | Inactive | Acarbose | Not specified in the direct context |

| 4R-pueroside B | α-Amylase | Significant Inhibition (exact IC50 not specified) | Acarbose | Not specified in the direct context |

| 4S-pueroside B | α-Amylase | Inactive | Acarbose | Not specified in the direct context |

Note: Data is derived from a study on this compound isomers. The stereochemistry at the 4-position significantly influences the inhibitory activity, with the 4R configuration showing potent inhibition.[1]

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol outlines a common method for assessing the α-glucosidase inhibitory activity of a compound.

-

Enzyme and Substrate Preparation:

-

An α-glucosidase solution (from Saccharomyces cerevisiae) is prepared in a phosphate (B84403) buffer (e.g., 50 mM, pH 6.8).

-

A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.

-

-

Assay Procedure:

-

A defined volume of the α-glucosidase solution is pre-incubated with various concentrations of this compound (or a control inhibitor like acarbose) for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the pNPG solution to the mixture.

-

The reaction is allowed to proceed for a set duration (e.g., 20-30 minutes) at the same temperature.

-

The reaction is terminated by adding a stop solution, such as sodium carbonate (Na₂CO₃).

-

-

Data Analysis:

-

The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow: α-Glucosidase Inhibition Assay

References

The Therapeutic Potential of Pueroside B: A Technical Guide for Researchers

Foreword: This document provides a comprehensive technical overview of Pueroside B, a bioactive isoflavonoid (B1168493) glycoside predominantly isolated from the root of Pueraria lobata (Kudzu). While research on this compound is still emerging, this guide synthesizes the current understanding of its therapeutic applications, mechanisms of action, and relevant experimental data. It is intended for researchers, scientists, and drug development professionals interested in the potential of this natural compound.

Core Therapeutic Applications and Mechanisms of Action

This compound has demonstrated significant potential in the management of metabolic disorders, particularly type 2 diabetes, through its potent inhibitory effects on key carbohydrate-hydrolyzing enzymes. Emerging evidence, largely extrapolated from studies on the broader Pueraria lobata extract and the related isoflavone, puerarin (B1673276), suggests plausible roles in cardiovascular, neuroprotective, and anti-inflammatory applications.

Anti-Diabetic Effects

The primary established therapeutic application of this compound is in the control of postprandial hyperglycemia. This is achieved through the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] By slowing this process, this compound can help to moderate the rapid increase in blood glucose levels after a meal.

Mechanism: The inhibitory action of this compound on α-glucosidase and α-amylase is believed to occur through competitive binding to the active sites of these enzymes, thereby preventing substrate access.[1] Molecular docking studies suggest that this binding is stabilized by a network of hydrogen bonds and hydrophobic interactions.[1]

Potential Cardiovascular, Neuroprotective, and Anti-inflammatory Effects (Inferred)

While direct evidence for this compound is limited, the well-documented pharmacological activities of puerarin and Pueraria lobata extracts provide a strong rationale for investigating this compound in the following areas:

-

Cardiovascular Protection: Puerarin has been shown to exert cardioprotective effects through the modulation of redox-sensitive signaling pathways, including those involving ERK1/2, p38, and NF-κB. It is plausible that this compound shares similar mechanisms.

-

Neuroprotection: Flavonoids, as a class, are known to possess neuroprotective properties. The potential for this compound in this area warrants further investigation, possibly through mechanisms related to antioxidant and anti-inflammatory activities.

-

Anti-inflammatory Action: The inhibition of pro-inflammatory pathways, such as the NF-κB signaling cascade, is a known attribute of many flavonoids. Preliminary investigations into this compound's anti-inflammatory potential are justified based on this broader context.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.

| Compound | Target Enzyme | IC50 (μM) | Positive Control | IC50 of Control (μM) | Reference |

| 4R-Pueroside B | α-Glucosidase | 45.33 ± 2.11 | Acarbose | 27.05 ± 1.25 | [1] |

| α-Amylase | 55.12 ± 2.54 | Acarbose | 36.68 ± 1.89 | [1] | |

| 4S-Pueroside B | α-Glucosidase | > 100 | Acarbose | 27.05 ± 1.25 | |

| α-Amylase | > 100 | Acarbose | 36.68 ± 1.89 |

Table 1: In Vitro Enzyme Inhibitory Activity of this compound Isomers.

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Compound 12 (from P. lobata) | α-Glucosidase (PDB: 3W37) | -8.81 |

| α-Amylase (PDB: 2QV4) | -8.15 |

Table 2: Molecular Docking Scores of a Related Compound from Pueraria lobata. (Note: Data for this compound itself was not available).

Signaling Pathways and Experimental Workflows

Anti-Diabetic Mechanism of Action

The primary mechanism involves the direct inhibition of digestive enzymes.

Figure 1: Inhibition of carbohydrate digestion by this compound.

Inferred Anti-inflammatory Signaling Pathway (based on related flavonoids)

This compound may exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Figure 2: Potential inhibition of the NF-κB pathway by this compound.

General Experimental Workflow for In Vitro Enzyme Inhibition Assay

Figure 3: Workflow for α-glucosidase/α-amylase inhibition assay.

Detailed Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a generalized procedure based on common methodologies.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

-

This compound

-

Acarbose (positive control)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate (B84403) buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

-

In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of the this compound solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Acarbose is used as a positive control, and a blank with DMSO instead of the sample is also included.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

In Vitro α-Amylase Inhibition Assay

This protocol is a generalized procedure based on common methodologies.

Materials:

-

Porcine pancreatic α-amylase (Sigma-Aldrich)

-

Starch solution (1%)

-

This compound

-

Acarbose (positive control)

-

DMSO

-

Phosphate buffer (pH 6.9)

-

Dinitrosalicylic acid (DNS) reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

In a 96-well plate, add 40 µL of this compound solution and 40 µL of α-amylase solution.

-

Pre-incubate the mixture at 37°C for 20 minutes.

-

Add 40 µL of starch solution to start the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

Add 20 µL of DNS reagent to stop the reaction and incubate in a boiling water bath for 5 minutes.

-

After cooling to room temperature, add 100 µL of distilled water.

-

Measure the absorbance at 540 nm.

-

Acarbose is used as a positive control.

-

Calculate the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.

Pharmacokinetics and Toxicity

Currently, there is a lack of published data specifically on the pharmacokinetics and toxicity of this compound. Studies on puerarin, a structurally related isoflavone, have shown that it has low oral bioavailability due to poor water solubility. It is likely that this compound, as a glycoside, may also have challenges with oral absorption. Further research is required to determine the pharmacokinetic profile and to conduct comprehensive safety and toxicity assessments, such as Ames tests for mutagenicity and acute toxicity studies (e.g., LD50 determination), for this compound.

Conclusion and Future Directions

This compound is a promising natural compound with established in vitro efficacy as a dual inhibitor of α-glucosidase and α-amylase, highlighting its potential for the management of type 2 diabetes. The therapeutic potential may extend to cardiovascular, neuroprotective, and anti-inflammatory applications, although further research is needed to substantiate these claims.

Future research should focus on:

-

In vivo studies to confirm the anti-diabetic effects of this compound in animal models of diabetes.

-

Comprehensive investigation into the cardiovascular, neuroprotective, and anti-inflammatory properties of this compound, including the elucidation of the specific signaling pathways involved.

-

Detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to develop strategies to improve its bioavailability.

-

Thorough safety and toxicity evaluations to establish a safe dosage range for potential therapeutic use.

The findings presented in this guide provide a solid foundation for the continued exploration of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Pueroside B Extraction from Pueraria lobata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pueraria lobata, commonly known as kudzu, is a climbing vine that has been a staple in traditional Chinese medicine for centuries. The roots of this plant are a rich source of various bioactive isoflavonoids, which are of significant interest to the pharmaceutical and nutraceutical industries. Among these, Pueroside B has emerged as a compound of interest for its potential therapeutic properties. This document provides detailed protocols for the extraction of this compound from the dried roots of Pueraria lobata, offering a foundation for further research and development. The protocols described herein are based on established methodologies for isoflavonoid (B1168493) extraction, with a specific focus on isolating this compound.

Data Presentation: Comparative Extraction Parameters for Isoflavonoids from Pueraria lobata

While specific quantitative data on the optimization of this compound extraction is limited in current literature, extensive research has been conducted on the extraction of puerarin (B1673276), a structurally related and abundant isoflavonoid in Pueraria lobata. The following table summarizes optimized parameters from various studies on puerarin and total isoflavone (B191592) extraction, which can serve as a valuable starting point for the optimization of this compound extraction.

| Extraction Method | Solvent | Solvent Concentration (%) | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Isoflavonoid Yield (mg/g of dry root) |

| Solvent Extraction | Ethanol (B145695) | 46.06 | 11.50 | 65.02 | 22 | Puerarin: 60.56[1] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol | 71.35 | 21.72 | Not specified | 49.08 | Puerarin: 41 ± 0.63[2] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol | 80.00 | 12.81 | Not specified | 55.00 | Total Isoflavones: 128 ± 0.82[2] |

| Ultrasound-Assisted Extraction (UAE) | Not specified | Not specified | Not specified | 57.82 | 39.79 | Puerarin: 43.04 |

| Ionic Liquid-Based Ultrasound-Assisted Extraction | 1-butyl-3-methylimidazolium bromide | 1.06 mol/L | 23.26 (calculated from 0.43g in 10mL) | Not specified | 27.43 | Puerarin: (yield not specified in abstract)[3] |

Note: The yields presented are for puerarin and total isoflavones, not specifically for this compound. These parameters provide a strong basis for developing and optimizing a this compound-specific extraction protocol.

Experimental Protocols

This section details a comprehensive protocol for the extraction and initial purification of this compound from Pueraria lobata roots. This protocol is adapted from established methods for the isolation of this compound and other isoflavonoids.

Protocol 1: Solvent Extraction and Initial Purification of this compound

This protocol is based on a documented method for the successful isolation of this compound.

1. Materials and Equipment:

-

Dried roots of Pueraria lobata

-

80% Ethanol (v/v) in deionized water

-

Rotary evaporator

-

AB-8 macroporous resin

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

2. Extraction Procedure:

-

Pulverize the dried roots of Pueraria lobata into a fine powder.

-

Macerate the powdered root material in an 80% ethanol solution. This process should be repeated three times, with each maceration lasting for 7 days to ensure thorough extraction.

-

After each maceration, filter the mixture to separate the extract from the solid plant material.

-

Combine the extracts from the three maceration steps.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature of 40°C. This will yield a crude extract.

3. Initial Purification by Macroporous Resin Column Chromatography:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Pack a glass column with AB-8 macroporous resin and equilibrate the column with deionized water.

-

Load the dissolved crude extract onto the prepared column.

-

Perform a gradient elution using methanol-water mixtures with increasing concentrations of methanol (e.g., 20:80, 40:60, 60:40, 80:20, and 100:0, v/v).

-

Collect the fractions eluted from the column. This compound is expected to be in one or more of these fractions.

-

Analyze the collected fractions using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing this compound.

4. Quantification:

-

For the quantification of this compound in the extracts and purified fractions, a validated High-Performance Liquid Chromatography (HPLC) method is recommended.[4]

-

An HPLC system equipped with a photodiode array (PDA) detector is suitable for this purpose.

-

A C18 column is typically used for the separation of isoflavonoids.

-

The mobile phase usually consists of a gradient of acetonitrile (B52724) and water (often with a small amount of formic acid to improve peak shape).

-

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a certified this compound reference standard.

Protocol 2: Optimization of this compound Extraction using Ultrasound-Assisted Extraction (UAE)

This protocol provides a framework for optimizing the extraction of this compound using UAE, based on successful optimization studies for puerarin and total isoflavones.

1. Materials and Equipment:

-

Dried and powdered roots of Pueraria lobata

-

Ethanol

-

Ultrasonic bath or probe sonicator

-

Centrifuge

-

HPLC system for analysis

2. Experimental Design for Optimization:

-

To optimize the extraction process, a systematic approach such as a Response Surface Methodology (RSM) is recommended.

-

Key parameters to investigate and optimize include:

-

Ethanol Concentration: Investigate a range from 40% to 90%.

-

Solvent-to-Solid Ratio: Explore ratios from 10:1 to 30:1 (mL/g).

-

Extraction Time: Test durations from 15 to 60 minutes.

-

Ultrasonic Power and Frequency: If using a probe sonicator, these parameters can also be optimized.

-

3. General UAE Procedure:

-

Mix a known amount of powdered Pueraria lobata root with the chosen solvent at a specific solvent-to-solid ratio in a flask.

-

Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Apply ultrasound for the predetermined extraction time and at the set temperature.

-

After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

-

Collect the supernatant and analyze the this compound content using HPLC.

Visualizations

Caption: Workflow for this compound extraction and purification.

Caption: Overview of this compound extraction methodologies.

References

- 1. mdpi.com [mdpi.com]

- 2. Optimisation of ultrasound-assisted extraction of puerarin and total isoflavones from Puerariae Lobatae Radix (Pueraria lobata (Wild.) Ohwi) with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of ionic liquid based ultrasonic assisted extraction of puerarin from Radix Puerariae Lobatae by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Anti-Melanogenesis Activity of Enriched Pueraria lobata Stem Extracts and Characterization of Its Phytochemical Components Using HPLC–PDA–ESI–MS/MS [mdpi.com]

Application Notes: Pueroside B In Vitro Cell-Based Assay Protocols

Introduction

Pueroside B is a flavonoid compound isolated from the roots of Pueraria lobata (Kudzu), a plant with a long history of use in traditional medicine. Emerging research suggests that this compound and related compounds possess a range of pharmacological properties, including anti-inflammatory, neuroprotective, and antioxidant effects. These activities are primarily attributed to the modulation of key cellular signaling pathways involved in inflammation and oxidative stress. This document provides detailed protocols for in vitro cell-based assays to evaluate the therapeutic potential of this compound, targeting researchers in pharmacology and drug development.

Anti-Inflammatory Activity Assay in Macrophages

This protocol details the procedure to assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

1.1. Experimental Protocol: Inhibition of NO and Cytokine Production

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known NF-κB inhibitor like PDTC).

-

Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader. Calculate NO concentration based on a sodium nitrite (B80452) standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the remaining cell culture supernatant.

-

Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability Assay (MTT Assay):

-

After collecting the supernatant, add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to the remaining cells in each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm. This step is crucial to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity of this compound.

-

1.2. Data Presentation

The following table presents representative inhibitory data for compounds isolated from Pueraria lobata in an LPS-stimulated RAW 264.7 cell assay.[1][2] Specific quantitative data for this compound should be determined experimentally.

| Compound | Target | IC₅₀ (µM) | Cell Line |

| (S)-puerol C | Nitric Oxide (NO) | 16.87 ± 1.54 | RAW 264.7 |

| (R)-puerol C | Nitric Oxide (NO) | 39.95 ± 2.11 | RAW 264.7 |

| Isokuzubutenolide A | Nitric Oxide (NO) | 20.73 ± 1.86 | RAW 264.7 |

| Kuzubutenolide A | Nitric Oxide (NO) | 25.41 ± 1.93 | RAW 264.7 |

Neuroprotective Activity Assay

This protocol is designed to evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced apoptosis, a common mechanism in neurodegenerative diseases.

2.1. Experimental Protocol: Protection Against Oxidative Stress

-

Cell Culture: Culture HT22 murine hippocampal neuronal cells or human SH-SY5Y neuroblastoma cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO₂.

-

Cell Seeding: Seed cells into a 96-well plate (for viability and ROS assays) or a 6-well plate (for protein analysis) at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours.

-

Induction of Oxidative Stress: Induce cellular damage by exposing the cells to an oxidative agent like hydrogen peroxide (H₂O₂) (e.g., 200-500 µM) or glutamate (B1630785) (e.g., 5 mM) for 24 hours.

-

Cell Viability Measurement (MTT Assay): Assess cell viability using the MTT assay as described in section 1.1.7. An increase in viability in this compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

-

Intracellular ROS Measurement (DCFH-DA Assay):

-

Wash the cells in 96-well plates with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader. A reduction in fluorescence indicates antioxidant activity.

-

-

Apoptosis Marker Analysis (Western Blot):

-

Lyse the cells from the 6-well plates and extract total protein.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system. A decrease in the Bax/Bcl-2 ratio and reduced levels of cleaved caspase-3 suggest an anti-apoptotic effect.

-

2.2. Data Presentation

Experimental data should be tabulated to show the dose-dependent effects of this compound on cell viability, ROS production, and protein expression. IC₅₀ or EC₅₀ values should be calculated where appropriate.

| Assay | Endpoint Measurement | Expected Result with this compound |

| Cell Viability (MTT) | % Viability vs. Stress Control | Increase |

| ROS Production (DCFH-DA) | % Fluorescence vs. Stress Control | Decrease |

| Apoptosis (Western Blot) | Bax/Bcl-2 Ratio | Decrease |

| Apoptosis (Western Blot) | Cleaved Caspase-3 Level | Decrease |

Visualized Workflows and Signaling Pathways

Diagrams created with Graphviz provide a clear visual representation of the experimental processes and the underlying molecular mechanisms.

Figure 1. General workflow for in vitro cell-based assays of this compound.

Figure 2. this compound may inhibit the NF-κB signaling pathway.

Figure 3. this compound may protect neurons via antioxidant and anti-apoptotic effects.

References

Application Notes: Pueroside B for α-Glucosidase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pueroside B, a flavonoid glycoside isolated from the roots of Pueraria lobata (Kudzu), has garnered interest for its potential therapeutic applications, including its role in the management of type 2 diabetes. One of the key mechanisms underlying its anti-diabetic potential is the inhibition of α-glucosidase, a crucial enzyme in carbohydrate digestion. By inhibiting this enzyme, this compound can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[1] These application notes provide a comprehensive overview of the use of this compound in α-glucosidase inhibition assays, including detailed protocols, quantitative data, and insights into related signaling pathways.

Mechanism of Action

This compound is thought to exert its inhibitory effect on α-glucosidase by binding to the active site of the enzyme. This competitive inhibition mechanism blocks the substrate (e.g., disaccharides and oligosaccharides) from accessing the active site, thus slowing down the hydrolysis of carbohydrates into glucose.[1] This leads to a more gradual increase in blood glucose levels after a meal. The stereochemistry of this compound isomers has been shown to significantly influence their inhibitory activity, with certain configurations exhibiting stronger inhibition.[1]

Quantitative Data for α-Glucosidase Inhibition

The inhibitory potency of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for this compound isomers and the standard α-glucosidase inhibitor, acarbose (B1664774).

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

| 4R-pueroside B (Novel Isomer) | Not explicitly provided, but isomers 1 and 3 showed significant activity | Not explicitly provided |

| This compound Isomer 1 | 41.97 | Not Reported |

| This compound Isomer 2 | No Activity | No Activity |

| This compound Isomer 3 | Significant Activity | Significant Activity |

| This compound Isomer 4 | 232.57 | Not Reported |

| Acarbose (Positive Control) | 27.05 | 36.68 |

Data sourced from a study on novel this compound isomers from Pueraria lobata roots.[1]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standard colorimetric assay to determine the α-glucosidase inhibitory activity of this compound.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃, 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare serial dilutions of this compound and acarbose in phosphate buffer to achieve a range of final concentrations for IC50 determination.

-

-

Assay in 96-Well Plate:

-

Add 50 µL of phosphate buffer to each well.

-

Add 10 µL of the this compound or acarbose solutions at various concentrations to the respective wells.

-

Add 20 µL of the α-glucosidase solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution to each well.

-

Incubate the plate at 37°C for another 20 minutes.

-

Stop the reaction by adding 50 µL of sodium carbonate solution to each well.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control reaction (containing all reagents except the inhibitor).

-

A_sample is the absorbance of the reaction with the inhibitor.

-

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

-

Kinetic Analysis of α-Glucosidase Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), a kinetic analysis is performed.

Procedure:

-

Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of the substrate (pNPG).

-

Keep the concentration of this compound constant for each set of experiments.

-

Measure the initial reaction velocities (V) at each substrate concentration ([S]) in the presence and absence of this compound.

-

Construct a Lineweaver-Burk plot by plotting 1/V against 1/[S].

-

The type of inhibition can be determined by analyzing the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) in the presence of the inhibitor.

Visualizations

Experimental Workflow for α-Glucosidase Inhibition Assay

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Potential Signaling Pathways Modulated by Pueraria Isoflavones

While specific data for this compound is limited, the closely related and abundant isoflavone (B191592) from Pueraria lobata, Puerarin (B1673276), has been shown to modulate key signaling pathways involved in glucose metabolism and insulin (B600854) sensitivity. It is plausible that this compound may act through similar mechanisms.

PI3K/Akt Signaling Pathway:

Puerarin has been demonstrated to activate the PI3K/Akt signaling pathway. This pathway is central to insulin signaling and promotes glucose uptake and utilization by cells, while also suppressing hepatic gluconeogenesis. Activation of this pathway by compounds like Puerarin can help improve insulin sensitivity.

Caption: Puerarin activation of the PI3K/Akt signaling pathway.

AMPK Signaling Pathway:

AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, enhances glucose uptake and fatty acid oxidation, while inhibiting glucose production in the liver. Natural compounds that activate AMPK are considered beneficial for managing type 2 diabetes. While direct evidence for this compound is lacking, other natural products have been shown to exert their anti-diabetic effects through AMPK activation.

Caption: Potential activation of the AMPK signaling pathway.

Conclusion

This compound demonstrates significant potential as an α-glucosidase inhibitor, a key mechanism for the management of postprandial hyperglycemia in type 2 diabetes. The provided protocols offer a robust framework for researchers to evaluate the inhibitory activity and kinetics of this compound and other investigational compounds. Further research is warranted to elucidate the specific kinetic parameters of this compound's interaction with α-glucosidase and to confirm its effects on critical metabolic signaling pathways such as PI3K/Akt and AMPK. Such studies will be invaluable for the development of novel, natural product-based therapies for diabetes.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Potential of Pueroside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pueroside B, a compound isolated from the roots of Pueraria lobata (Kudzu), belongs to a class of compounds that have garnered interest for their potential therapeutic properties. While the genus Pueraria is known for producing various bioactive molecules with anti-inflammatory effects, detailed studies focusing specifically on this compound are still emerging. This document provides a comprehensive overview of the methodologies and protocols that can be applied to investigate the anti-inflammatory activity of this compound, drawing upon established techniques and findings from related compounds found in Pueraria lobata.

The following sections detail experimental protocols for in vitro and in vivo assessment of anti-inflammatory effects, present data on related compounds in a structured format, and visualize key signaling pathways that are likely to be involved in the mechanism of action of this compound. These notes are intended to serve as a guide for researchers aiming to elucidate the anti-inflammatory profile of this compound and other novel compounds.

Data from Related Anti-inflammatory Compounds from Pueraria lobata

While specific quantitative data for this compound's anti-inflammatory activity is not extensively available, studies on other compounds isolated from Pueraria lobata provide a benchmark for potential efficacy. The following table summarizes the inhibitory activities of related compounds on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibitory Activity of Compounds from Pueraria lobata on NO Production

| Compound | IC₅₀ (µM) on NO Production |

| (S)-puerol C | 16.87 |

| (R)-puerol C | 39.95 |

| Isokuzubutenolide A | Not Reported |

| Kuzubutenolide A | Not Reported |

Data extracted from studies on compounds isolated from Pueraria lobata.[1]

Experimental Protocols

In Vitro Anti-inflammatory Activity Assessment

1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

-

Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

-

Incubate the cells for an additional 24 hours.

-

Collect the cell culture supernatant for subsequent analysis of inflammatory mediators.

-

2. Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: The Griess test measures the concentration of nitrite (B80452) (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

-

Protocol:

-

Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes in the dark.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for another 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

3. Pro-inflammatory Cytokine Measurement (ELISA)

-